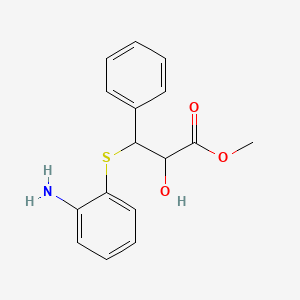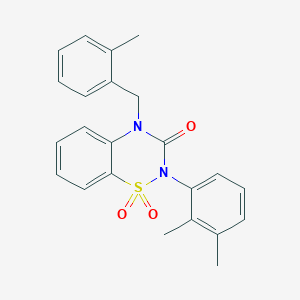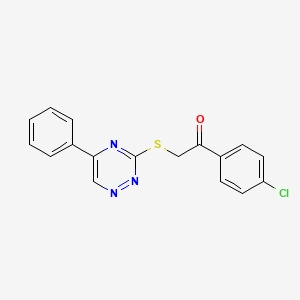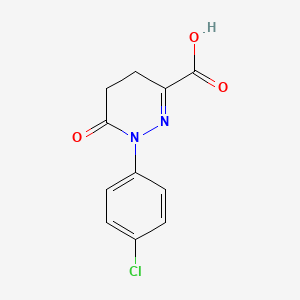
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate, also known as MAPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound are:
1. Neuropharmacology: this compound has been found to exhibit a range of effects on the central nervous system. It has been shown to act as a dopamine and serotonin receptor agonist, which makes it a valuable tool for studying the mechanisms of action of these neurotransmitters.
2. Cancer research: this compound has been found to exhibit anticancer activity in vitro. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for developing new anticancer drugs.
3. Cardiovascular research: this compound has been found to exhibit vasodilatory effects, which makes it a potential candidate for developing new drugs for the treatment of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate is not fully understood. More studies are needed to elucidate the mechanism of action of this compound.
4. Safety data: More long-term safety data is needed to assess the safety of this compound as a drug.
Conclusion:
This compound is a valuable tool for studying various biological processes. It has a range of biochemical and physiological effects, which makes it a potential candidate for developing new drugs. However, more studies are needed to fully understand the mechanism of action of this compound and to assess its potential as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has several advantages and limitations for lab experiments. Some of the advantages of this compound are:
1. High purity: this compound can be synthesized in high purity, which makes it a valuable tool for studying various biological processes.
2. Versatile: this compound has a range of biochemical and physiological effects, which makes it a valuable tool for studying various biological processes.
3. Low toxicity: this compound has been found to have low toxicity, which makes it a potential candidate for developing new drugs.
Some of the limitations of this compound are:
1. Limited availability: this compound is not widely available, which makes it difficult to obtain for lab experiments.
2. Lack of in vivo studies: Most of the studies on this compound have been conducted in vitro, which makes it difficult to extrapolate the results to in vivo conditions.
3. Lack of long-term safety data: The long-term safety data of this compound is not known, which makes it difficult to assess its potential as a drug.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate. Some of the future directions are:
1. Development of new drugs: this compound has been found to exhibit anticancer and vasodilatory effects, which makes it a potential candidate for developing new drugs for the treatment of cancer and cardiovascular diseases.
2. In vivo studies: More in vivo studies are needed to assess the potential of this compound as a drug.
3.
Synthesemethoden
The synthesis of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate involves the reaction between 2-aminothiophenol and ethyl 3-bromo-2-hydroxy-3-phenylpropanoate in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid in good yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-16(19)14(18)15(11-7-3-2-4-8-11)21-13-10-6-5-9-12(13)17/h2-10,14-15,18H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTWXFRKOWROEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)SC2=CC=CC=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2809746.png)



![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)
![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)

![4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid](/img/structure/B2809759.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)


